D-Phenylalaninol is a chiral amino alcohol valued as a stereospecific building block in pharmaceutical and fine chemical synthesis. Its primary function is to serve as a precursor for chiral auxiliaries, ligands, and catalysts that direct the stereochemical outcome of asymmetric reactions. [1] Unlike achiral or racemic alternatives, the absolute (R)-configuration of D-Phenylalaninol is fundamental to its utility, providing a reliable method for introducing a specific, predetermined stereocenter into a target molecule, which is a critical consideration for biological activity and regulatory approval. [2]
In asymmetric synthesis, enantiomers are not interchangeable. Substituting D-Phenylalaninol with its L-enantiomer (L-Phenylalaninol) or the racemic (DL) mixture will result in the synthesis of the incorrect stereoisomer of the target molecule. [1] This is not a minor impurity issue but a fundamental process failure, yielding a product with potentially different and undesirable biological activity. For regulated applications, such as pharmaceutical manufacturing, using the incorrect enantiomeric starting material invalidates the entire synthetic route and its output. Therefore, procurement of the specific (R)-enantiomer is an absolute requirement for achieving the desired final product. [2]
D-Phenylalaninol is the required chiral starting material for the synthesis of (R)-2-amino-3-phenylpropyl carbamate, marketed as the wakefulness-promoting agent Solriamfetol. [1] A documented one-step, kilogram-scale synthesis proceeds directly from D-Phenylalaninol with an 89% yield. [2] Using the L-enantiomer would produce the incorrect and unapproved (S)-enantiomer of the drug, making D-Phenylalaninol a non-substitutable precursor for this specific industrial application. [3]
| Evidence Dimension | Suitability as API Precursor |
| Target Compound Data | Required starting material for (R)-Solriamfetol, enabling an 89% yield in a one-step synthesis. |
| Comparator Or Baseline | L-Phenylalaninol: Produces the incorrect (S)-enantiomer, which is not the approved drug. |
| Quantified Difference | 100% enantiomer-dependent outcome. Only D-Phenylalaninol yields the correct API. |
| Conditions | Reaction with sodium cyanate under acidic conditions on a kilogram scale. |
For any organization involved in the GMP synthesis of Solriamfetol or its analogs, procuring D-Phenylalaninol is a mandatory, non-negotiable requirement.
D-Phenylalaninol is a precursor to the (R)-CBS catalyst, a widely used organocatalyst for the highly enantioselective borane reduction of prochiral ketones. [1] For example, the reduction of acetophenone using the catalyst derived from the D-enantiomer of a related prolinol yields the (R)-alcohol with 96.5% enantiomeric excess (ee). [2] In contrast, using a catalyst derived from the L-enantiomer would predictably generate the opposite (S)-alcohol. This demonstrates the direct, predictable, and non-interchangeable control over product stereochemistry based on the choice of the Phenylalaninol enantiomer. [3]
| Evidence Dimension | Enantiomeric Excess (ee) of Product |
| Target Compound Data | Precursor to (R)-catalyst, yielding the (R)-product alcohol (e.g., 96.5% ee for (R)-1-phenylethanol). |
| Comparator Or Baseline | L-Phenylalaninol: Precursor to the (S)-catalyst, which would yield the (S)-product alcohol. |
| Quantified Difference | Complete reversal of product stereochemistry. |
| Conditions | Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone (e.g., acetophenone) with a borane source. |
This allows for the predictable and high-purity synthesis of a specific alcohol enantiomer, a critical step in many multi-step syntheses where subsequent reactions are stereosensitive.
When incorporated into an oxazolidinone structure (an Evans-type chiral auxiliary), D-Phenylalaninol directs the stereochemistry of enolate reactions, such as alkylations and aldol additions. [1] While direct quantitative comparisons in a single paper are scarce, the principle is a cornerstone of asymmetric synthesis: the auxiliary derived from D-phenylalanine (a close proxy) provides high diastereoselectivity in reactions. For example, the asymmetric synthesis of β-methylphenylalanine isomers utilized an oxazolidinone derived from D-phenylalanine to achieve high stereoselectivity in an azidation step. [2] Using an auxiliary derived from L-phenylalanine would invert the stereocenter, leading to the undesired diastereomer. The choice of the D-enantiomer precursor is therefore essential for accessing a specific product isomer.
| Evidence Dimension | Diastereomeric Ratio (dr) of Product |
| Target Compound Data | Enables synthesis of one specific product diastereomer. |
| Comparator Or Baseline | L-Phenylalaninol: Enables synthesis of the opposite product diastereomer. |
| Quantified Difference | Predictable control over product diastereoselectivity, critical for isolating the desired isomer. |
| Conditions | Asymmetric synthesis via an Evans-type oxazolidinone chiral auxiliary, for reactions like aldol additions or alkylations. |
This provides a reliable and scalable method for controlling the stereochemistry of new carbon-carbon bonds, which is fundamental to building complex chiral molecules from simple precursors.
For pharmaceutical manufacturers, D-Phenylalaninol is the specified, non-interchangeable starting material for the large-scale synthesis of the active pharmaceutical ingredient (R)-Solriamfetol. Its use is critical for ensuring the correct enantiomer is produced in high yield, meeting regulatory and therapeutic requirements. [1]
As a precursor to (R)-CBS catalysts, this compound is the right choice for process development and manufacturing workflows requiring the predictable, high-ee reduction of prochiral ketones to their corresponding (R)-alcohols. This is applicable in multi-step syntheses where a specific alcohol stereoisomer is a key intermediate. [2]
When the goal is to synthesize complex molecules with multiple stereocenters, D-Phenylalaninol serves as the source for chiral auxiliaries that direct the stereochemical outcome of C-C bond-forming reactions. This enables the construction of specific diastereomers required for advanced intermediates in drug discovery and natural product synthesis. [3]
Corrosive